molecular formula C18H14F3N3O3S B2705861 2,4-difluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 920256-67-3

2,4-difluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B2705861
CAS No.: 920256-67-3
M. Wt: 409.38
InChI Key: KFQUTNONDOSAOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with multiple functional groups . It belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups . It includes a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a benzenesulfonamide group .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study focused on the synthesis of heterocyclic compounds that showed antimicrobial activity against various bacteria and fungi. This research highlights the compound's potential in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Anticancer and Anti-Inflammatory Applications

Another research avenue involves the synthesis of celecoxib derivatives, demonstrating potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives show promise in therapeutic applications without causing significant tissue damage (Küçükgüzel et al., 2013).

Treatment of Pulmonary Conditions

Research on PI3K inhibitors for treating idiopathic pulmonary fibrosis and cough indicates the potential therapeutic use of related compounds in respiratory conditions (Norman, 2014).

Synthesis and Bioactivity Studies

Further studies include the synthesis of new benzenesulfonamides, showing promising cytotoxic activities and potential as carbonic anhydrase inhibitors, which could be crucial for anti-tumor activity studies (Gul et al., 2016).

Fluorodesulfurization and Chemical Synthesis

Research on selective fluorodesulfurization of oxazine derivatives showcases the chemical synthesis applications of sulfonamide derivatives, providing pathways to monofluorinated products with potential industrial and research applications (Yin, Inagi, & Fuchigami, 2010).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that it could interact with various biological targets due to its complex structure .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve further studies to understand its synthesis, chemical reactions, mechanism of action, and potential applications . It could also be interesting to investigate its physical and chemical properties in more detail .

Properties

IUPAC Name

2,4-difluoro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3S/c19-13-3-1-12(2-4-13)16-6-8-18(24-23-16)27-10-9-22-28(25,26)17-7-5-14(20)11-15(17)21/h1-8,11,22H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQUTNONDOSAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)OCCNS(=O)(=O)C3=C(C=C(C=C3)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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